molecular formula C28H34O6 B1258749 Withaphysalin A

Withaphysalin A

Cat. No. B1258749
M. Wt: 466.6 g/mol
InChI Key: XXDCTQHRVNTDTI-UENQGIQXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Withaphysalin A is a natural product found in Physalis lagascae, Physalis angulata, and Physalis minima with data available.

Scientific Research Applications

Antiproliferative and Anticancer Properties

Withaphysalin A and its derivatives have been extensively studied for their antiproliferative and anticancer properties. Rocha et al. (2012) found that withaphysalin F from Acnistus arborescens can arrest the cell cycle, particularly in the G2/M phase, by interfering with the polymerization of microtubules. This suggests its potential as an anticancer drug due to its ability to inhibit the growth of tumor cells in vitro. Similarly, Rocha et al. (2006) observed selective cytotoxicity of withaphysalins against myeloid leukemia cell lines, indicating their potential in leukemia treatment. Ma et al. (2007) identified novel withaphysalins from Physalis minima that displayed moderate cytotoxic activity against human cancer cell lines, further emphasizing the anticancer potential of withaphysalins. Furthermore, Veras et al. (2004) isolated withaphysalins from the leaves of Acnistus arborescens, which exhibited potent cytotoxic activity against a panel of human cancer cell lines, suggesting their therapeutic potential in cancer treatment (Rocha et al., 2012), (Rocha et al., 2006), (Ma et al., 2007), (Veras et al., 2004).

Anti-inflammatory Properties

Withaphysalin A and related compounds have also demonstrated significant anti-inflammatory effects. Hu et al. (2022) studied withaphysalins from Physalis minima, discovering that several compounds showed significant anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α. In a similar vein, Sun et al. (2016) isolated withanolides from Physalis angulata that exhibited inhibitory effects against nitric oxide production induced by lipopolysaccharide in macrophages, highlighting their potential in treating inflammatory diseases. Moreover, Li et al. (2017) demonstrated that withaphysalin A significantly inhibited the production of pro-inflammatory cytokines in LPS-activated macrophages and suppressed the nuclear translocation of NF-κB p65, indicating its potent anti-inflammatory activity (Hu et al., 2022), (Sun et al., 2016), (Li et al., 2017).

Cardiac Positive Inotropism

Withaphysalin has been explored for its potential effects on cardiac function. Nascimento et al. (2013) investigated the cardiac effects of Withaphysalin F, discovering its ability to increase maximal intraventricular pressure and contractility without significant changes in heart rate. This suggests that Withaphysalin F could potentially influence cardiac positive inotropism, which refers to the increase in the force of contraction of the heart muscles (Nascimento et al., 2013).

properties

Product Name

Withaphysalin A

Molecular Formula

C28H34O6

Molecular Weight

466.6 g/mol

IUPAC Name

(1R,2R,5S,6R,9S,12S,13R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione

InChI

InChI=1S/C28H34O6/c1-15-14-22(33-23(30)16(15)2)26(4)20-11-13-28(32)19-9-8-17-6-5-7-21(29)25(17,3)18(19)10-12-27(20,28)24(31)34-26/h5,7-8,18-20,22,32H,6,9-14H2,1-4H3/t18-,19+,20+,22+,25-,26+,27+,28+/m0/s1

InChI Key

XXDCTQHRVNTDTI-UENQGIQXSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)C=CC6)C)C(=O)O2)O)C)C

Canonical SMILES

CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)C=CC6)C)C(=O)O2)O)C)C

synonyms

withaphysalin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Withaphysalin A
Reactant of Route 2
Withaphysalin A
Reactant of Route 3
Withaphysalin A
Reactant of Route 4
Withaphysalin A
Reactant of Route 5
Withaphysalin A
Reactant of Route 6
Withaphysalin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.